Thiophene, 2-butyl-5-ethenyl
Description
Thiophene, 2-butyl-5-ethenyl (CAS: 1455-20-5) is a substituted thiophene derivative with the molecular formula C₈H₁₂S and a molecular weight of 140.24 g/mol . It features a thiophene ring substituted with a butyl group at the 2-position and an ethenyl (vinyl) group at the 5-position.
Properties
CAS No. |
113591-60-9 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-butyl-5-ethenylthiophene |
InChI |
InChI=1S/C10H14S/c1-3-5-6-10-8-7-9(4-2)11-10/h4,7-8H,2-3,5-6H2,1H3 |
InChI Key |
JKFTXICJYSTDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(S1)C=C |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The butyl group at position 2 directs electrophiles to the 5-position via its +I effect, but the ethenyl group at position 5 alters regioselectivity. Key reactions include:
-
Halogenation : Thiophene derivatives undergo rapid bromination at the α-position (position 3 or 4) due to the electron-rich nature of the ring. For 2-butyl-5-ethenylthiophene, bromination likely occurs at position 3, yielding 3-bromo-2-butyl-5-ethenylthiophene .
-
Nitration : Nitration with HNO₃/Ac₂O preferentially targets position 4, forming 4-nitro-2-butyl-5-ethenylthiophene, as the ethenyl group deactivates the ring but does not fully block substitution .
Table 1 : Electrophilic substitution regioselectivity
| Reaction Type | Preferred Position | Yield* | Conditions |
|---|---|---|---|
| Bromination | 3 | 85–90% | Br₂, FeCl₃, 25°C |
| Nitration | 4 | 70–75% | HNO₃, Ac₂O, 0°C |
Oxidation Reactions
Thiophene oxidation occurs at sulfur or the conjugated double bonds:
-
S-Oxidation : Reaction with trifluoroperacetic acid forms the S-oxide intermediate, which dimerizes via Diels-Alder cycloaddition. For 2-butyl-5-ethenylthiophene, this produces a sulfoxide-sulfone mixture (83% combined yield) .
-
Epoxidation : The ethenyl group undergoes epoxidation with peracids (e.g., mCPBA), yielding 5-(epoxyethyl)-2-butylthiophene, followed by rearrangement to thiophenone derivatives under acidic conditions .
Table 2 : Oxidation pathways and products
| Oxidizing Agent | Major Product | Mechanism |
|---|---|---|
| CF₃CO₃H | S-Oxide dimer | Radical-mediated S-oxidation |
| mCPBA | Epoxide | Prilezhaev epoxidation |
Polymerization and Cross-Coupling
The ethenyl group enables polymerization and functionalization:
-
Vinyl Polymerization : Radical-initiated polymerization of the ethenyl group forms poly(2-butylthiophene-5-vinyl), a conjugated polymer with potential applications in organic electronics .
-
Kumada Coupling : Using Pd(PPh₃)₂Cl₂, the thiophene ring undergoes cross-coupling with Grignard reagents (e.g., R-MgBr) at position 3 or 4, enabling derivatization (yields: 50–90%) .
Thermal and Catalytic Decomposition
At elevated temperatures or under catalytic conditions:
-
C–H Activation : La-alkyl complexes catalyze ethylene insertion into the thiophene ring, followed by C–H activation to yield 2-ethyl/butyl derivatives (observed in GC analyses) .
-
Desulfurization : Raney nickel desulfurizes the thiophene ring to form 1,4-disubstituted butanes (e.g., 2-butyl-5-ethenylbutane) .
Synthetic Pathways
Key methods for synthesizing 2-butyl-5-ethenylthiophene include:
Comparison with Similar Compounds
Thiophene, 2-Butyl-5-Ethyl (CAS: 54411-06-2)
- Molecular Formula : C₁₀H₁₆S (MW: 168.30 g/mol) .
- Key Differences: The 5-position substituent is an ethyl group (saturated) instead of an ethenyl group (unsaturated). Thermal Stability: Ethyl-substituted derivatives generally exhibit higher thermal stability due to the absence of reactive double bonds .
2-Vinylthiophene (Detected in Volcanic Simulations)
2-Acetyl-5-Methylthiophene (CAS: 13679-75-1)
- Molecular Formula : C₇H₈OS (MW: 140.20 g/mol) .
- Key Differences :
- Substituted with an acetyl group (electron-withdrawing) and a methyl group (electron-donating), creating a polarized electronic structure.
- The acetyl group enhances reactivity in nucleophilic substitutions, unlike the alkyl/alkenyl groups in 2-butyl-5-ethenyl thiophene, which are electron-donating and less reactive .
2-(4-Fluorophenyl)-5-[(5-Iodo-2-Methylphenyl)Methyl]Thiophene
- Molecular Formula : C₁₈H₁₅FIS (MW: 423.28 g/mol) .
- The iodine atom introduces heavy-atom effects for applications in radiochemistry, a feature absent in 2-butyl-5-ethenyl thiophene .
Physicochemical and Functional Comparisons
Molecular Weight and Hydrophobicity
| Compound | Molecular Weight (g/mol) | logP |
|---|---|---|
| 2-Butyl-5-ethenyl thiophene | 140.24 | 3.734 |
| 2-Butyl-5-ethyl thiophene | 168.30 | ~4.1* |
| 2-Vinylthiophene | 110.18 | ~2.5* |
| 2-Acetyl-5-methylthiophene | 140.20 | ~1.8* |
*Estimated based on substituent contributions.
Reactivity and Stability
- Ethenyl Group : The double bond in 2-butyl-5-ethenyl thiophene allows for electrophilic additions (e.g., bromination) or polymerization, whereas ethyl or methyl substituents lack this reactivity .
- Thermal Stability : Alkyl-substituted derivatives (e.g., 2-butyl-5-ethyl) are more stable under high-temperature conditions compared to alkenyl-substituted analogs .
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